molecular formula C5H9BrN4 B577974 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine CAS No. 1243250-19-2

3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B577974
CAS No.: 1243250-19-2
M. Wt: 205.059
InChI Key: QPGCLRNPGBADMD-UHFFFAOYSA-N
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Description

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the triazole family. It is characterized by the presence of a bromine atom and three methyl groups attached to a triazole ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine typically involves the bromination of 1,2,4-triazole derivatives. One common method includes reacting 1-methyl-1,2,4-triazole with bromine in a suitable solvent, followed by purification through crystallization . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to the formation of different triazole derivatives.

Scientific Research Applications

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole
  • 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide
  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

Uniqueness

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a bromine atom on the triazole ring differentiates it from other similar compounds, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-N,N,2-trimethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN4/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGCLRNPGBADMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236051
Record name 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-19-2
Record name 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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